

## Application Notes and Protocols for the Enzymatic Synthesis of Trehalulose from Sucrose

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Trehalulose**, a structural isomer of sucrose, is a rare sugar with emerging applications in the food and pharmaceutical industries due to its non-cariogenic nature and lower glycemic index compared to sucrose. This document provides detailed protocols for the enzymatic synthesis of **trehalulose** from sucrose, its purification, and subsequent analysis. The methodologies described are based on the use of sucrose isomerases and trehalose synthases, which catalyze the conversion of sucrose to **trehalulose**.

## **Data Summary**

The following tables summarize key quantitative data for the enzymatic synthesis of **trehalulose**.

Table 1: Comparison of Enzyme Reaction Conditions and Yields for **Trehalulose** Synthesis



Enzyme	Source Organis m	Substra te Concent ration	Temper ature (°C)	рН	Reactio n Time (h)	Trehalul ose Yield (%)	Byprod ucts
Trehalos e Synthase (TreM)	Metagen omic (from thermal spring)	70 mM Sucrose	50	7.0	24	90	Glucose, Fructose
Sucrose Isomeras e (Pal-2)	Raoultell a terrigena	400 g/L Sucrose	40	5.5	6	Not specified for trehalulo se	Isomaltul ose, Glucose, Fructose
Trehalos e Synthase	Thermus thermoph ilus	Not specified	Not specified	Not specified	Not specified	Not specified	Glucose, Fructose

Table 2: Enzyme Kinetics for Sucrose Isomerase (Pal-2) from Raoultella terrigena[1]

Kinetic Parameter	Value	Substrate
Km	62.9 mmol/L	Sucrose
Vmax	286.4 U/mg	Sucrose

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for **Trehalulose** Analysis



Parameter	HPLC-RID	HPLC-ELSD	
Column	Waters High-Performance Carbohydrate Column	Shodex HILICpak VG-50 4E	
Mobile Phase	77% Acetonitrile in Water	88% Acetonitrile in Water	
Flow Rate	1.0 mL/min	1.0 mL/min	
Column Temperature	35 °C	60 °C	
Detector	Refractive Index (RID)	Evaporative Light Scattering (ELSD)	
Injection Volume	50 μL	Not specified	

## **Experimental Protocols**

# Protocol 1: Enzymatic Synthesis of Trehalulose using Trehalose Synthase (TreM)

This protocol is based on the methodology described for a novel trehalose synthase (TreM).[2] [3]

- 1. Materials:
- Trehalose Synthase (TreM)
- Sucrose
- 50 mM Sodium Phosphate Buffer (pH 7.0)
- Reaction vessel (e.g., temperature-controlled shaker)
- · Boiling water bath
- 2. Procedure:
- Prepare a reaction mixture containing 70 mM sucrose in 50 mM sodium phosphate buffer (pH 7.0).



- Add TreM enzyme to the reaction mixture to a final concentration of 0.3 mg/mL.
- Incubate the reaction mixture at 50°C for 24 hours with gentle agitation.
- To terminate the reaction, heat the mixture in a boiling water bath for 10 minutes to denature the enzyme.
- Centrifuge the reaction mixture to pellet the denatured enzyme.
- Collect the supernatant containing trehalulose for subsequent purification and analysis.

#### **Protocol 2: Purification of Trehalulose**

This protocol involves a two-step process: removal of monosaccharide byproducts using yeast, followed by ion-exchange chromatography.

Step 1: Removal of Glucose and Fructose using Saccharomyces cerevisiae

- Materials:
  - Crude trehalulose solution from Protocol 1
  - Saccharomyces cerevisiae (baker's yeast)
  - Sterile water
  - Incubator shaker
  - Centrifuge
- Procedure:
  - 1. Culture Saccharomyces cerevisiae in a suitable growth medium and harvest the cells by centrifugation.
  - 2. Wash the yeast cells with sterile water to remove any residual growth medium.
  - 3. Resuspend the harvested yeast cells in the crude **trehalulose** solution. The cell concentration should be optimized for efficient sugar removal.



- 4. Incubate the mixture at a temperature suitable for yeast fermentation (e.g., 30°C) with agitation.
- 5. Monitor the depletion of glucose and fructose from the solution periodically using HPLC.
- 6. Once glucose and fructose are consumed, remove the yeast cells by centrifugation.
- 7. Collect the supernatant, which is now enriched in **trehalulose**.

#### Step 2: Ion-Exchange Chromatography for Final Purification

- Materials:
  - Yeast-treated trehalulose solution
  - Anion-exchange and cation-exchange chromatography columns
  - Appropriate buffers for equilibration, washing, and elution (e.g., low and high ionic strength buffers)

#### Procedure:

- 1. Equilibrate both the anion-exchange and cation-exchange columns with a low ionic strength buffer.
- 2. Pass the yeast-treated **trehalulose** solution through the cation-exchange column to remove any positively charged impurities.
- 3. Subsequently, pass the flow-through from the cation-exchange column through the anion-exchange column to remove any negatively charged impurities.
- 4. Collect the flow-through, which should contain purified **trehalulose**.
- 5. Analyze the purity of the collected fractions using HPLC.

## **Protocol 3: Quantification of Trehalulose by HPLC**

This protocol provides a general method for the analysis of the reaction mixture.



#### Materials:

- Reaction samples (crude and purified)
- Trehalulose, sucrose, glucose, and fructose standards
- HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
- Carbohydrate analysis column (see Table 3)
- Mobile phase (Acetonitrile and water)

#### Procedure:

- 1. Prepare a series of standard solutions of **trehalulose**, sucrose, glucose, and fructose of known concentrations.
- 2. Set up the HPLC system according to the parameters outlined in Table 3.
- 3. Inject the standard solutions to generate a calibration curve for each sugar.
- 4. Inject the samples from the enzymatic synthesis and purification steps.
- 5. Identify and quantify the sugars in the samples by comparing their retention times and peak areas to the standard curves.

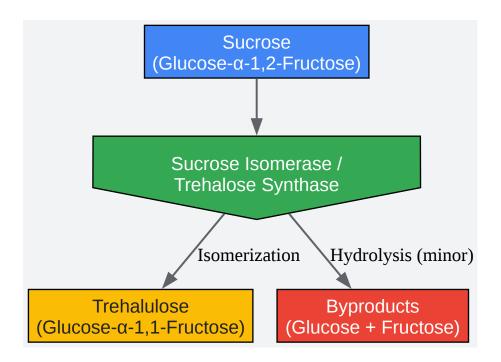
## **Visualizations**





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Caption: Workflow for the enzymatic synthesis and purification of **trehalulose**.



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Caption: Enzymatic conversion of sucrose to **trehalulose**.

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## References

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